molecular formula C15H25N5 B11746827 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11746827
M. Wt: 275.39 g/mol
InChI Key: LKRFZFVWKQVOON-UHFFFAOYSA-N
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Description

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes ethyl, methyl, and propyl groups attached to the pyrazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, which can be synthesized through the reaction of hydrazines with 1,3-diketones. Following this, the pyrazole rings are functionalized with ethyl, methyl, and propyl groups through alkylation reactions. The final step involves coupling the two pyrazole rings via a methylene bridge, often using formaldehyde or other methylene donors under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can target the pyrazole rings or the substituent groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole rings or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce new functional groups onto the pyrazole rings or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, suggesting that this compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound could be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine would depend on its specific application. In a pharmacological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methylpyrazole
  • 3-methyl-1-propylpyrazole
  • 1-ethyl-3-propylpyrazole

Uniqueness

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure with distinct alkyl substitutions. This configuration provides a combination of properties not found in simpler pyrazole derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C15H25N5/c1-5-7-20-11-15(13(4)18-20)9-16-8-14-10-19(6-2)17-12(14)3/h10-11,16H,5-9H2,1-4H3

InChI Key

LKRFZFVWKQVOON-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)CC

Origin of Product

United States

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